(2R)-2-methylpent-4-ynoic Acid
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Overview
Description
®-2-Methyl-4-pentyneoic acid is an organic compound with a unique structure that includes a carboxylic acid group and an alkyne
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-4-pentyneoic acid can be achieved through several methods. One common approach involves the use of Grignard reagents, where an alkyne is reacted with a suitable Grignard reagent followed by oxidation to introduce the carboxylic acid group . Another method involves the hydrolysis of nitriles, where a nitrile precursor is hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of ®-2-Methyl-4-pentyneoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-4-pentyneoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The alkyne group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
®-2-Methyl-4-pentyneoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Methyl-4-pentyneoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, influencing their activity. The alkyne group can participate in various chemical reactions, further modulating the compound’s effects.
Comparison with Similar Compounds
®-2-Methyl-4-pentyneoic acid can be compared with other similar compounds, such as:
2-Methyl-3-butynoic acid: Similar structure but lacks the chiral center.
4-Pentynoic acid: Similar alkyne group but different overall structure.
2-Methyl-4-pentenoic acid: Contains a double bond instead of a triple bond.
The uniqueness of ®-2-Methyl-4-pentyneoic acid lies in its chiral center and the presence of both a carboxylic acid and an alkyne group, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
(2R)-2-methylpent-4-ynoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-4-5(2)6(7)8/h1,5H,4H2,2H3,(H,7,8)/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIUIMCXQOKXTL-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC#C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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